6-Amino-N-(2,6-dimethylphenyl)hexanamide
Description
Structural Context and Academic Significance of the N-(2,6-Dimethylphenyl)amide Motif
The N-(2,6-dimethylphenyl)amide motif is a recurring structural feature in modern chemical and crystallographic studies. Amides are of fundamental interest because the conjugation between the nitrogen lone pair and the carbonyl π-bond leads to distinct physical and chemical properties. researchgate.net The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance, which influences the conformation of the amide bond. This steric crowding forces the phenyl ring and the amide plane to adopt a twisted, non-coplanar orientation.
Crystallographic studies of related compounds, such as N-(2,6-dimethylphenyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide, reveal large dihedral angles between the plane of the phenyl ring and the amide group, often exceeding 60°. researchgate.netiucr.org This enforced twisting has profound electronic consequences, as it disrupts the π-conjugation between the aromatic ring and the amide nitrogen. This structural feature is of significant academic interest as it allows for the systematic investigation of how steric effects modulate amide resonance and reactivity. The N-(2,6-dimethylphenyl)amide moiety serves as a valuable scaffold for exploring these fundamental aspects of chemical bonding and structure. researchgate.netnih.gov
Table 2: Selected Crystallographic Data for Compounds Featuring the N-(2,6-Dimethylphenyl)amide Motif
| Compound | Dihedral Angle (Amide Plane vs. Phenyl Ring) | Key Feature | Reference |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-2-methylbenzamide | 64.6 (3)° | Anti-periplanar N-H and C=O groups | nih.gov |
| 2-azido-N-(2,6-dimethylphenyl)acetamide | 60.6 (4)° / 61.4 (3)° (two molecules in asymmetric unit) | Azide group introduces additional functionality | iucr.org |
Overview of Amide-Based Chemical Scaffolds in Molecular Design and Chemical Biology
In drug design, the amide group is a crucial component due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.govnumberanalytics.com This allows amide-containing molecules to form specific and stable interactions with biological targets. Furthermore, the amide bond is relatively stable to hydrolysis, which is a desirable property for therapeutic agents. nih.gov The versatility and stability of amides have led to their incorporation into a vast array of pharmaceuticals, polymers, and other functional materials. numberanalytics.compulsus.com The development of efficient methods for amide bond formation remains a central goal in organic synthesis, reflecting the functional group's ubiquitous presence and utility. rsc.org
Historical Development of Related Amide Derivatives in Chemical Research and Their Foundational Academic Investigations
The synthesis of amides is one of the most common reactions in organic chemistry. rsc.org Historically, the most prevalent methods involved the reaction of amines with activated carboxylic acid derivatives like acyl chlorides or anhydrides. pulsus.compulsus.com While effective, these methods often suffer from poor atom economy and produce hazardous waste. pulsus.com Another classical approach is the direct condensation of a carboxylic acid and an amine, which typically requires a coupling agent, such as a carbodiimide, to facilitate the reaction. pulsus.com
Over the decades, chemical research has focused on developing more efficient and environmentally benign methods for amide synthesis. rsc.org This has led to the exploration of various catalytic systems and alternative starting materials. pulsus.com Foundational academic investigations have also delved into named reactions that produce amides, such as the Beckmann rearrangement of oximes and the Schmidt reaction. pulsus.compulsus.com More recently, the resurgence of electrosynthesis has provided new, sustainable routes to this important functional group. rsc.org These ongoing efforts highlight the central role of the amide bond and the continuous academic drive to refine its synthesis and understand its properties.
Rationale for In-Depth Academic Scrutiny of 6-Amino-N-(2,6-dimethylphenyl)hexanamide
The rationale for a detailed investigation of this compound stems from its unique hybrid structure. It combines the sterically demanding N-(2,6-dimethylphenyl)amide motif with a flexible six-carbon aliphatic chain terminating in a primary amino group. This structure presents several points of academic interest:
Interplay of Steric and Electronic Effects: The compound allows for the study of how the bulky 2,6-dimethylphenyl group influences the conformational freedom of the hexanamide (B146200) chain.
Functional Group Reactivity: It possesses two distinct nitrogen functionalities—a sterically hindered amide and a reactive terminal primary amine. This offers the potential for selective chemical modifications at the amine terminus without affecting the stable amide bond.
Self-Assembly and Supramolecular Chemistry: The presence of both hydrogen bond donors (N-H of the amide and the terminal NH₂) and a hydrogen bond acceptor (C=O) suggests the potential for forming well-defined supramolecular structures through intermolecular hydrogen bonding.
Foundation for Derivative Synthesis: The terminal amine serves as a convenient handle for elaboration, enabling the synthesis of a library of derivatives. This makes the title compound a valuable building block for creating more complex molecules for applications in materials science or medicinal chemistry, analogous to how related compounds like 6-amino-N-hydroxyhexanamide are used as precursors for functional resins. nih.gov
Scope and Objectives of the Research Outline in Advancing Fundamental Chemical Knowledge
The primary objective of this research outline is to establish a foundational understanding of this compound. The scope is focused exclusively on its chemical identity, structural characteristics, and the academic significance of its constituent parts. By systematically examining the molecule through the lens of its N-(2,6-dimethylphenyl)amide motif and its role as an amide-based scaffold, this work aims to provide a comprehensive chemical profile. This contributes to fundamental knowledge by characterizing a molecule with a unique combination of features and provides a baseline for future academic explorations into its reactivity, potential for polymerization, or its utility as a scaffold in the design of novel chemical structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-N-(2,6-dimethylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-7-6-8-12(2)14(11)16-13(17)9-4-3-5-10-15/h6-8H,3-5,9-10,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVJDCMFWYXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877636 | |
| Record name | HEXANAMIDE, 6-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102089-67-8 | |
| Record name | HEXANAMIDE, 6-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Amino N 2,6 Dimethylphenyl Hexanamide and Analogues
Retrosynthetic Analysis and Key Disconnections for 6-Amino-N-(2,6-dimethylphenyl)hexanamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the robust and well-understood amide bond and the terminal amino group.
Amide Bond Disconnection (C-N Bond): The most prominent functional group is the amide linkage. Disconnecting this bond is a primary retrosynthetic step, revealing two key synthons: 2,6-dimethylaniline (B139824) and a 6-aminohexanoic acid derivative. This approach is highly practical due to the vast number of reliable methods for forming amide bonds. hepatochem.com The forward reaction would involve coupling these two fragments.
Amino Group Disconnection (C-N Bond): The 6-aminohexanoic acid synthon can be further simplified by disconnecting the terminal amino group. This leads back to a bifunctional hexanoic acid derivative, such as 6-bromohexanoic acid or ε-caprolactone. The amino group can be introduced in the forward synthesis via nucleophilic substitution using an ammonia (B1221849) equivalent or through the ring-opening of ε-caprolactone followed by amination.
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of enantiomerically pure compounds is critical in fields like medicinal chemistry. iupac.org While this compound itself is achiral, its analogues can possess stereocenters on the hexanamide (B146200) backbone. Several modern methods allow for the stereoselective synthesis of such chiral amides.
Copper-Catalyzed Synthesis: A light-driven, dual-catalyst system using copper can construct chiral amides in a single step from a primary amide and an alkyl bromide. acs.org This method controls the stereochemistry as the C-N bond is formed, achieving high yields and excellent enantioselectivity (often >95%). acs.org Another copper-catalyzed approach, reductive relay hydroaminocarbonylation, can establish chiral centers at a remote gamma (γ) position relative to the newly formed amide bond. nih.gov
Phosphoric Acid-Catalyzed Asymmetric Wolff Rearrangement: This method involves the visible-light-induced Wolff rearrangement of an α-diazoketone to generate a ketene (B1206846) intermediate. chemrxiv.org A chiral phosphoric acid catalyst then directs the enantioselective addition of an amine to the ketene, yielding a chiral amide. chemrxiv.org The catalyst plays a dual role, accelerating the reaction and controlling the stereochemical outcome. chemrxiv.org
Synthesis of Isotopically Labeled this compound for Mechanistic Investigations
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and quantifying metabolites. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.
Analogous methods for the synthesis of isotopically labeled amides and amines provide a roadmap for labeling the target compound. For instance, deuterium labeling at the α-position to the amide carbonyl can be achieved through a retro-ene-type reaction triggered by the addition of deuterated dimethyl sulfoxide (B87167) to a keteniminium intermediate. nih.gov This method offers high chemoselectivity and deuterium incorporation. nih.gov Furthermore, palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source represent an environmentally benign approach for selective deuteration. cerritos.edu
For carbon-13 labeling, the synthesis can be designed to incorporate ¹³C-labeled precursors. For example, the hexanamide chain can be constructed using ¹³C-labeled hexanoic acid or its derivatives. The synthesis of ¹³C-labeled carboxylic acids can be achieved via organoborane chemistry, providing a versatile route to labeled precursors. frontiersin.org Similarly, the synthesis of other ¹³C-labeled fatty acids has been well-documented, involving steps like the reaction of a Grignard reagent with ¹³CO₂ or the use of K¹³CN followed by hydrolysis. researchgate.net
Nitrogen-15 labeling of the terminal amino group or the amide nitrogen can be accomplished using ¹⁵N-enriched reagents. The synthesis of ¹⁵N-labeled primary amines via the reaction of organoboranes with ¹⁵N-enriched ammonium (B1175870) hydroxide (B78521) is an efficient method. nih.gov For the amide nitrogen, ¹⁵N-labeled 2,6-dimethylaniline could be used as a starting material in the amide bond formation step. The orientation of the ¹⁵N chemical shift tensor in peptides has been studied, providing valuable data for the structural analysis of ¹⁵N-labeled amides. researchgate.netsielc.com
Table 1: Potential Methods for Isotopic Labeling of this compound
| Isotope | Position | Analogous Method | Reference |
| Deuterium (²H) | α to amide carbonyl | Retro-ene reaction with [D₆]DMSO | nih.gov |
| Deuterium (²H) | Aromatic Ring/Alkyl Chain | Pd/C-Al-D₂O catalyzed H-D exchange | cerritos.edu |
| Carbon-13 (¹³C) | Hexanamide Chain | Organoborane chemistry with ¹³C precursors | frontiersin.org |
| Carbon-13 (¹³C) | Carboxyl Carbon | Reaction of Grignard reagent with ¹³CO₂ | researchgate.net |
| Nitrogen-15 (¹⁵N) | Terminal Amino Group | Reaction of organoboranes with ¹⁵NH₄OH | nih.gov |
| Nitrogen-15 (¹⁵N) | Amide Nitrogen | Use of ¹⁵N-labeled 2,6-dimethylaniline | nih.gov |
Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Probing
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies would involve modifications at its three main components: the terminal amino group, the 2,6-dimethylphenyl ring, and the hexanamide linker.
Modifications on the Terminal Amino Group
The terminal amino group is a key site for modification. N-alkylation or N-acylation can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds. For instance, in a series of pyrrolidine (B122466) amide derivatives, modifications at the terminal amine had a profound impact on their inhibitory activity against N-acylethanolamine acid amidase (NAAA). nih.gov
The synthesis of analogues with modified terminal amino groups can be achieved through standard organic transformations. Reductive amination or nucleophilic substitution reactions can be employed for N-alkylation. N-acylation can be performed using various acylating agents like acid chlorides or anhydrides.
Substitutions and Transformations on the 2,6-Dimethylphenyl Ring
The 2,6-dimethylphenyl moiety is a critical pharmacophore in many biologically active compounds, including the local anesthetic lidocaine (B1675312). cerritos.eduumass.edu SAR studies on lidocaine analogues have shown that substitutions on this ring can modulate anesthetic potency and other biological activities. For example, replacing the methyl groups with chlorine atoms was found to alter the drug's half-life and lipid solubility. nih.gov In other studies, introducing trifluoromethyl or other halogen substituents on the phenyl ring of lidocaine derivatives led to reduced anesthetic potency but enhanced antispasmodic activity. nih.gov
Bioisosteric replacement of the 2,6-dimethylphenyl ring is another important strategy. nih.govnih.gov Bioisosteres are functional groups or moieties that have similar physicochemical properties and produce broadly similar biological effects. Replacing the phenyl ring with other aromatic or non-aromatic cyclic systems can improve properties like solubility and metabolic stability. nih.gov For instance, bridged piperidine (B6355638) moieties have been successfully used as phenyl bioisosteres. nih.gov
Table 2: Examples of Substitutions on the 2,6-Dimethylphenyl Ring in Lidocaine Analogues and their Effects
| Substitution | Effect on Activity | Reference |
| Replacement of methyl with chloro | Altered half-life and lipid solubility | nih.gov |
| Introduction of trifluoromethyl | Reduced anesthetic potency, enhanced antispasmodic activity | nih.gov |
| Replacement with bridged piperidine | Improved solubility and lipophilicity | nih.gov |
Chain Length and Functional Group Variations within the Hexanamide Moiety
The hexanamide linker provides flexibility and hydrophobicity to the molecule. nih.gov Varying the length of the alkyl chain can influence the compound's interaction with its biological target and its pharmacokinetic properties. Studies on other classes of compounds have shown that there is often an optimal chain length for biological activity. nih.gov For example, in a series of alkylresorcinol homologues, antioxidant activity in emulsions was optimal at an intermediate alkyl chain length. nih.gov
The 6-aminohexanoic acid (Ahx) unit is a flexible and hydrophobic structural element that has been incorporated into various biologically active structures, including peptides, to modulate their properties. nih.govnih.gov The insertion of Ahx can prevent enzymatic degradation and influence biological activity. nih.gov
Functional group variations within the hexanamide chain, such as the introduction of double bonds, hydroxyl groups, or other functionalities, can also be explored to probe the SAR.
Incorporation into Complex Molecular Architectures
The this compound scaffold can be incorporated into more complex molecular architectures to develop novel compounds with unique properties. For example, the 6-aminohexanoic acid moiety is often used as a linker to connect different pharmacophores or to attach molecules to solid supports for high-throughput screening. nih.gov
Furthermore, the principles of peptidomimetic design can be applied, where the 6-aminohexanoic acid backbone serves as a scaffold to mimic the structure of a peptide. frontiersin.org This approach can lead to the development of compounds with improved metabolic stability and oral bioavailability compared to their peptide counterparts.
Structure Activity Relationship Sar and Molecular Recognition Principles of 6 Amino N 2,6 Dimethylphenyl Hexanamide
Rational Design of 6-Amino-N-(2,6-dimethylphenyl)hexanamide Analogues for SAR Studies
The rational design of analogues is a cornerstone of structure-activity relationship (SAR) studies, aiming to systematically modify a lead compound to enhance potency, selectivity, or pharmacokinetic properties. For this compound, this process involves the strategic modification of its three primary structural components: the terminal amino group, the hexanamide (B146200) linker, and the N-(2,6-dimethylphenyl) moiety. nih.gov The goal is to probe the chemical space around the lead compound to identify key pharmacophoric features. mdpi.com
SAR studies for compounds like this compound typically follow a methodical approach:
Modification of the Terminal Amino Group: The basicity and hydrogen-bonding capacity of the terminal amino group can be altered. Analogues could include primary, secondary, and tertiary amines, or even cyclic amines like piperidine (B6355638) or morpholine, to explore the spatial and electronic requirements of the binding pocket.
Alteration of the Alkyl Linker: The six-carbon chain (hexanamide) provides significant conformational flexibility. Analogues with shorter or longer chains can be synthesized to determine the optimal distance between the terminal amino group and the aromatic ring. Introducing rigidity, for example through double bonds or cyclic structures within the chain, can help to lock the molecule into a more active conformation.
Substitution on the Aromatic Ring: The 2,6-dimethylphenyl group is a key feature. SAR studies would involve modifying the substitution pattern. For instance, moving the methyl groups to other positions (e.g., 2,4- or 3,5-dimethyl) or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups) can provide insights into the steric and electronic requirements of the corresponding binding site. mdpi.com
A hypothetical SAR study, based on common findings for related neurologically active compounds, might yield results as illustrated in the table below.
Computational Chemistry and Molecular Modeling of 6 Amino N 2,6 Dimethylphenyl Hexanamide
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and reactivity of 6-Amino-N-(2,6-dimethylphenyl)hexanamide. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), to optimize the molecule's geometry and calculate key electronic descriptors. nih.gov
These calculations yield valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen of the primary amine would be expected to be electron-rich areas.
Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and the electrophilicity index, can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. nih.gov
Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.65 eV | Measure of the power of an atom or group to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Measure of resistance to change in electron configuration |
| Electrophilicity Index (ω) | 2.33 eV | Indicates the ability of the molecule to accept electrons |
Molecular Docking Simulations with Hypothetical Target Macromolecules
Given the structural similarities of this compound to known local anesthetics like lidocaine (B1675312) and bupivacaine, a primary hypothetical target for molecular docking simulations would be voltage-gated sodium channels (Nav). nih.govyoutube.comyoutube.comglobethesis.com The binding site for local anesthetics on these channels is generally considered to be within the S6 helix of domain IV. nih.gov Other potential targets could include NMDA receptors, which have also been shown to interact with local anesthetics. nih.gov
Molecular docking simulations would virtually place the this compound molecule into the binding pocket of a target protein, such as a homology model of a human Nav channel. The simulation would then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score.
Analysis of the docked poses would reveal the interaction profile. This includes identifying key intermolecular interactions such as:
Hydrogen bonds: Potentially formed between the amide group or the primary amine of the ligand and polar residues in the binding site.
Hydrophobic interactions: Likely to occur between the dimethylphenyl ring and hydrophobic residues within the protein's binding pocket. researchgate.net
Pi-stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine in the target.
These simulations can help to rationalize the molecule's potential mechanism of action and provide a basis for structure-activity relationship (SAR) studies. nih.gov
Hypothetical Molecular Docking Results with a Voltage-Gated Sodium Channel (Nav1.5)
| Parameter | Hypothetical Finding |
|---|---|
| Docking Score | -8.5 kcal/mol |
| Key Hydrogen Bonds | Amide N-H with Aspartate; Primary amine with Serine |
| Key Hydrophobic Interactions | Dimethylphenyl ring with Leucine, Isoleucine, and Valine residues |
| Predicted Binding Mode | The dimethylphenyl group is oriented towards a hydrophobic pocket, while the amino-terminal tail extends towards the channel pore. |
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of this compound, either free in a solvent or bound to a target macromolecule, would track the movements of every atom based on a force field.
When simulating the molecule in an aqueous environment, MD can explore its conformational landscape. The flexible hexanamide (B146200) chain allows for a wide range of possible conformations, and MD simulations can determine the most populated and energetically favorable shapes the molecule adopts in solution. These simulations also provide insights into solvation effects, such as the formation and dynamics of the hydration shell around the molecule. rsc.org
If the compound is simulated in complex with a protein target, MD can assess the stability of the docked pose. It can reveal how the protein and ligand adapt to each other, the persistence of key interactions over time, and potential conformational changes in the protein induced by ligand binding. researchgate.net This information is crucial for validating docking results and gaining a more realistic understanding of the binding process.
In Silico Prediction of Potential Interaction Partners and Binding Sites
In the absence of a known biological target, computational methods can be used to predict potential interaction partners for this compound. Techniques like inverse docking screen the compound against a large library of protein structures to identify which proteins it is most likely to bind to.
Another approach is pharmacophore modeling. A pharmacophore model is an abstract representation of the essential features of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model might include features like a hydrophobic aromatic center, a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and a positive ionizable feature (the terminal amine). This pharmacophore model can then be used to search databases of protein structures to find binding sites that are complementary to these features.
De Novo Design and Virtual Screening Approaches for this compound Scaffolds
The chemical structure of this compound can serve as a scaffold for the design of new molecules with potentially improved properties. nih.gov
Virtual Screening: In a ligand-based virtual screening approach, the structure of this compound would be used as a query to search large chemical databases for compounds with similar structural or physicochemical properties. nih.govwikipedia.org This can rapidly identify a set of commercially available or synthetically accessible molecules that are likely to share a similar biological activity profile.
De Novo Design: This approach involves computationally "growing" new molecules within a hypothetical binding site or based on a pharmacophore model. nih.govarxiv.org Starting with the this compound scaffold, computational algorithms could suggest modifications, such as altering the length of the alkyl chain, substituting the phenyl ring, or changing the nature of the terminal functional group, to optimize binding affinity or other desired properties. mdpi.com These in silico designed compounds can then be synthesized and tested, accelerating the drug discovery and development cycle.
Mechanistic Biochemical and Cellular Studies of 6 Amino N 2,6 Dimethylphenyl Hexanamide Interactions
In Vitro Receptor/Enzyme Binding and Allosteric Modulation Studies
No published data were found that describe in vitro studies on receptor or enzyme binding, or allosteric modulation by 6-Amino-N-(2,6-dimethylphenyl)hexanamide.
Radioligand Binding Assays for Receptor Affinity Determination
There are no available radioligand binding assay results to determine the receptor affinity of this compound. While studies exist for other amide-containing molecules, such as the metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist YM-298198, which was characterized using its radiolabeled form to determine a KD of 32 nM nih.gov, no such data has been published for this compound.
Enzyme Kinetics and Substrate Specificity of this compound
Information regarding the enzyme kinetics or whether this compound acts as a substrate or inhibitor for any specific enzyme is not present in the current scientific literature. The principles of enzyme kinetics involve determining parameters like the Michaelis constant (Km) and maximal velocity (Vmax), while substrate specificity studies elucidate which enzymes a compound interacts with nih.govnih.gov. However, no such investigations have been documented for this compound.
Investigation of Ion Channel Modulation by Amide Analogues (if structurally related)
While the modulation of ion channels is a known mechanism for various amide-containing compounds, specific research into this compound or its close structural analogues is absent. For context, other structurally distinct amide compounds, like anandamide, have been shown to directly modulate a variety of ion channels, including certain types of K+, Ca2+, and TRPV1 channels, often independent of cannabinoid CB1 receptor activation. uni.lunih.gov This modulation can occur via intracellular binding sites. uni.lunih.govpsu.edu However, without a primary biological target identified for this compound, a discussion of potential ion channel modulation by its analogues remains speculative.
Cellular Permeability and Subcellular Localization Studies of this compound (mechanistic insight, not ADME)
There are no studies available that detail the cellular permeability or the subcellular localization of this compound from a mechanistic standpoint.
Profiling of Intracellular Signaling Pathways Modulated by this compound (mechanistic, not phenotypic)
No research has been published profiling the specific intracellular signaling pathways that may be modulated by this compound. Such studies would typically investigate effects on pathways like Akt/mTOR or various kinase cascades to understand the compound's mechanism of action at a molecular level. nih.gov
Proteomic and Metabolomic Approaches to Identify this compound Interaction Partners
There is no evidence of proteomic or metabolomic studies being conducted to identify the protein or metabolic interaction partners of this compound. These advanced approaches are used in other areas of research to uncover molecular targets and pathway alterations but have not been applied to this specific compound. nih.govnih.gov
Investigation of Metabolic Pathways of this compound in Isolated Enzyme Systems
The biotransformation of xenobiotics, including pharmaceutical compounds, is a critical area of study to understand their efficacy and potential interactions within a biological system. For the compound this compound, investigations into its metabolic fate within isolated enzyme systems are essential to elucidate the specific enzymatic processes that govern its structural modifications. These studies, distinct from human ADME (Absorption, Distribution, Metabolism, and Excretion) research, focus on the direct interactions between the compound and specific enzymes, providing a foundational understanding of its biochemical conversions.
The primary metabolic pathways anticipated for a molecule with the structural features of this compound—namely an amide linkage and an aromatic ring—are amide hydrolysis and aromatic oxidation. These reactions are catalyzed by distinct enzyme families and represent the initial steps (Phase I metabolism) in modifying the compound's structure, often introducing or exposing functional groups that can then undergo further modification.
Amide Hydrolysis:
The hydrolysis of the amide bond in this compound would cleave the molecule into two primary metabolites: 6-aminohexanoic acid and 2,6-dimethylaniline (B139824). This reaction is primarily catalyzed by a class of enzymes known as hydrolases, which are abundant in various tissues, particularly the liver. Several enzyme superfamilies have been implicated in the hydrolysis of amide bonds in xenobiotics. wikipedia.orgnih.gov These include:
Carboxylesterases (CES): While primarily known for hydrolyzing ester-containing compounds, carboxylesterases have also been shown to hydrolyze amide bonds in various drugs. researchgate.net Human liver contains two major carboxylesterases, CES1 and CES2, which exhibit different substrate specificities.
Amidases: This broad category of enzymes specifically targets amide bonds for hydrolysis. wikipedia.org Liver microsomal and cytosolic fractions contain various amidases whose specific roles in the metabolism of N-aryl amides are an area of ongoing research. nih.gov For instance, the hydrolysis of some amides has been attributed to a microsomal liver amidase activity that can be differentiated from cytochrome P450 and FMO activities. nih.gov
Aldehyde Oxidase (AO): Although primarily an oxidase, AO has been demonstrated to catalyze the hydrolysis of certain amide-containing compounds, representing a less common but important metabolic pathway. nih.govnih.gov
The susceptibility of the amide bond in this compound to hydrolysis by these enzyme systems would depend on factors such as steric hindrance around the carbonyl group and the electronic properties of the aromatic ring. The presence of two methyl groups on the phenyl ring might influence the binding affinity and catalytic efficiency of these enzymes.
Aromatic Oxidation:
The 2,6-dimethylphenyl moiety of the compound is a substrate for oxidative metabolism, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes . nih.govresearchgate.net These heme-containing monooxygenases are the primary enzymes responsible for Phase I oxidative metabolism of a vast array of xenobiotics. The most common reaction is hydroxylation, where a hydroxyl group (-OH) is introduced into the aromatic ring. nih.gov
For the 2,6-dimethylphenyl group, several oxidative reactions are possible:
Hydroxylation of the aromatic ring: This would lead to the formation of phenolic metabolites. The position of hydroxylation is influenced by the directing effects of the amide and methyl substituents.
Hydroxylation of the methyl groups: Oxidation of one or both of the benzylic methyl groups would produce hydroxymethyl derivatives, which could be further oxidized to aldehydes and carboxylic acids.
Different CYP isoforms exhibit distinct substrate specificities. Key human liver CYP enzymes such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are often involved in the metabolism of aromatic compounds. clinpgx.orgwikipedia.org The specific CYP isoforms responsible for the oxidation of this compound would need to be determined through in vitro studies using recombinant human CYP enzymes or isoform-specific chemical inhibitors in human liver microsomes.
Interactive Data Table: Potential Phase I Metabolic Reactions and Catalyzing Enzyme Families for this compound
| Metabolic Reaction | Potential Metabolite(s) | Primary Enzyme Family | Sub-cellular Location |
| Amide Hydrolysis | 6-Aminohexanoic acid and 2,6-Dimethylaniline | Carboxylesterases, Amidases | Microsomes, Cytosol |
| Aromatic Ring Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) | Microsomes |
| Benzylic Hydroxylation | Hydroxymethyl derivatives of this compound | Cytochrome P450 (CYP) | Microsomes |
Following Phase I metabolism, the parent compound or its metabolites, now bearing functional groups such as hydroxyl or amino moieties, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which generally increases water solubility and facilitates elimination from the system. The primary conjugation reactions relevant to the structure of this compound and its likely metabolites are glucuronidation and sulfation. jove.comoup.com
Glucuronidation:
This is a major conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs) . jove.com UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate. For this compound and its metabolites, several sites are amenable to glucuronidation:
N-Glucuronidation: The primary amino group of the 6-aminohexanoic acid metabolite or the aromatic amine (2,6-dimethylaniline) metabolite can be conjugated with glucuronic acid. nih.govnih.gov The nitrogen atom of the amide linkage in the parent compound could also potentially undergo N-glucuronidation. jove.com
O-Glucuronidation: If aromatic hydroxylation occurs, the resulting phenolic hydroxyl groups are excellent substrates for O-glucuronidation, forming ether glucuronides.
Different UGT isoforms (e.g., from the UGT1A and UGT2B families) have varying substrate specificities for different types of functional groups. helsinki.fi
Sulfation:
Catalyzed by sulfotransferases (SULTs) , this reaction involves the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. oup.comnih.gov
O-Sulfation: Phenolic metabolites produced from aromatic oxidation are primary candidates for sulfation.
N-Sulfation: The amino groups on the parent compound or its metabolites can also be sulfonated. oup.comnih.gov
SULTs exist in several isoforms (e.g., SULT1A1, SULT1E1, SULT2A1) with overlapping but distinct substrate preferences. nih.govmdpi.com The extent of sulfation versus glucuronidation for a particular substrate often depends on the relative abundance and activity of the respective enzymes and the concentration of the substrate.
Interactive Data Table: Potential Phase II Conjugation Reactions for this compound and its Metabolites
| Conjugation Reaction | Substrate | Potential Conjugate | Catalyzing Enzyme Family |
| N-Glucuronidation | Parent Compound / Amine Metabolites | N-Glucuronide | UDP-glucuronosyltransferases (UGTs) |
| O-Glucuronidation | Hydroxylated Metabolites | O-Glucuronide | UDP-glucuronosyltransferases (UGTs) |
| N-Sulfation | Parent Compound / Amine Metabolites | N-Sulfamate | Sulfotransferases (SULTs) |
| O-Sulfation | Hydroxylated Metabolites | O-Sulfate | Sulfotransferases (SULTs) |
Advanced Analytical and Spectroscopic Characterization Techniques for 6 Amino N 2,6 Dimethylphenyl Hexanamide Research
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for identifying trace-level impurities. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion, often to within a few parts per million (ppm), which allows for the calculation of a unique elemental formula.
For 6-Amino-N-(2,6-dimethylphenyl)hexanamide (C14H22N2O), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 235.1805. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be used to measure this mass experimentally. A measured mass that is very close to the theoretical value confirms the compound's elemental composition.
HRMS is also critical for impurity profiling. In the synthesis of related amide compounds, process-related impurities or degradation products can form. mdpi.comnih.gov Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used to separate these impurities from the main compound and then identify them based on their accurate mass measurements. mdpi.comnih.gov For instance, potential impurities in a this compound sample could include starting materials, by-products from incomplete reactions, or dimers.
Table 1: Illustrative HRMS Data for this compound and Potential Impurities
| Compound/Impurity | Molecular Formula | Theoretical [M+H]⁺ (m/z) |
|---|---|---|
| This compound | C₁₄H₂₂N₂O | 235.1805 |
| 2,6-Dimethylaniline (B139824) | C₈H₁₁N | 122.0964 |
| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 132.0968 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational structural information.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the proton's electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment.
Two-dimensional (2D) NMR experiments are used to establish connectivity and spatial relationships.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled (i.e., are on adjacent carbons), helping to piece together the aliphatic chain and the dimethylphenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's corresponding proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule, such as linking the hexanamide (B146200) chain to the dimethylphenyl ring via the amide bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes and can vary based on solvent and other experimental conditions.)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide N-H | ~8.5 (singlet) | - |
| Aromatic C-H | ~7.1 (multiplet) | ~128 |
| Aliphatic α-CH₂ | ~2.3 (triplet) | ~38 |
| Aliphatic β-CH₂ | ~1.7 (multiplet) | ~25 |
| Aliphatic γ-CH₂ | ~1.4 (multiplet) | ~26 |
| Aliphatic δ-CH₂ | ~1.5 (multiplet) | ~31 |
| Aliphatic ε-CH₂ (next to NH₂) | ~2.7 (triplet) | ~42 |
| Aromatic Methyl C-H₃ | ~2.2 (singlet) | ~18 |
| Carbonyl C=O | - | ~173 |
When studying how a small molecule like this compound interacts with a biological target such as a protein, ligand-observed NMR techniques are highly valuable. nih.govresearchgate.net These methods monitor the NMR signals of the small molecule (the ligand) upon addition of the protein.
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close contact with the protein. Protons on the ligand that are part of the binding interface receive saturation from the irradiated protein, leading to a decrease in their signal intensity. This helps to map the binding epitope of the ligand. univr.it
Chemical Shift Perturbation (CSP): In cases of fast exchange, the binding of a ligand to a protein can cause shifts in the ligand's NMR signals. nih.gov By titrating the protein into a solution of the ligand and monitoring these chemical shift changes, one can identify the interacting parts of the molecule and often determine the binding affinity (Kd). nih.govuniversiteitleiden.nl
X-ray Crystallography for Solid-State Structure Determination of this compound and Co-Crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic structure.
For this compound, a crystal structure would confirm the connectivity established by NMR and also reveal the preferred conformation of the flexible hexyl chain and the rotational orientation of the dimethylphenyl group relative to the amide plane.
Furthermore, X-ray crystallography is essential for studying co-crystals. A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. mdpi.com this compound, with its primary amine and amide groups, is a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups (e.g., carboxylic acids). mdpi.comgoogle.com X-ray diffraction analysis of such co-crystals would reveal the specific hydrogen bonding networks and other intermolecular interactions that stabilize the crystal lattice. nih.govresearchgate.netrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending, twisting) of the chemical bonds within the molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present.
For this compound, key vibrational bands would be expected:
N-H Stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups would show characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹. This is often referred to as the Amide I band.
C-H Stretching: Aliphatic (sp³ C-H) and aromatic (sp² C-H) stretching vibrations would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
Amide II Band: A band around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine/Amide | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Amide Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 |
| Amide | N-H Bend (Amide II) | 1510 - 1570 |
Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic ring.
Chromatographic Methods (HPLC, GC) Coupled with Detectors for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of purity and the quantification of the main compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
Given its molecular weight and polar functional groups, this compound is well-suited for analysis by HPLC . A reversed-phase HPLC method would likely be developed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). A UV detector would be effective for detection, as the dimethylphenyl group is a strong chromophore.
This HPLC method would be used to:
Determine Purity: The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantify the Compound: By using a calibration curve prepared from certified reference standards, the exact concentration of this compound in a sample can be determined.
Separate Impurities: The method can be optimized to separate the main compound from any synthesis-related impurities or degradation products, which can then be collected for further identification by MS or NMR. mdpi.comnih.gov
Gas Chromatography (GC) could also be used, but it would likely require derivatization of the polar amine and amide groups to increase the compound's volatility and prevent unwanted interactions with the GC column.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies of Chiral Analogues
Chiroptical spectroscopy, with circular dichroism (CD) as a primary technique, serves as a powerful analytical tool for the investigation of chiral molecules. wikipedia.org This method is predicated on the differential absorption of left- and right-circularly polarized light, a characteristic property of optically active compounds. wikipedia.org Although specific research detailing the chiroptical properties of chiral analogues of this compound is not prevalent in publicly accessible literature, the foundational principles of CD spectroscopy offer a clear blueprint for how such investigations would be structured and the nature of the anticipated results.
Chiral analogues of this compound could be created, for instance, by introducing a stereocenter within the hexanamide portion of the molecule. The resultant enantiomers would represent non-superimposable mirror images. While they would share identical physical properties in an achiral setting, their interaction with circularly polarized light would differ distinctly.
Enantiomeric Purity Determination
Circular dichroism spectroscopy is a highly proficient method for ascertaining the enantiomeric excess (ee) of a chiral sample. nih.govnih.gov Enantiomers of a given chiral compound yield CD spectra that are mirror images; one enantiomer will exhibit a positive Cotton effect—a distinctive change in optical rotation in the vicinity of an absorption band—at a particular wavelength, whereas the other will display a negative Cotton effect of the same magnitude at the identical wavelength. wikipedia.orgnih.gov A racemic mixture, which contains equal proportions of both enantiomers, will not produce a CD signal, as the conflicting signals nullify each other. chromatographytoday.com
For a theoretical chiral analogue of this compound, a calibration curve could be established by measuring the CD signal intensity at a characteristic wavelength for a series of samples with known enantiomeric compositions. Subsequently, the enantiomeric excess of a sample of unknown composition could be quantified by measuring its CD signal and referencing it against this calibration curve. nih.govchromatographytoday.com This analytical approach is often rapid and, in some cases, can be implemented without the need for chromatographic separation. chromatographytoday.comacs.org
Hypothetical Data for Enantiomeric Purity Analysis
The interactive table below illustrates the kind of data that would be generated during a CD-based analysis to determine the enantiomeric excess of a hypothetical chiral analogue, designated as "(S)- and (R)-2-methyl-6-amino-N-(2,6-dimethylphenyl)hexanamide". It is important to note that the data presented here is for illustrative purposes only.
| Sample ID | % (S)-enantiomer | % (R)-enantiomer | Enantiomeric Excess (% ee) | Observed Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λmax |
|---|---|---|---|---|
| 1 | 100 | 0 | 100% (S) | +5000 |
| 2 | 75 | 25 | 50% (S) | +2500 |
| 3 | 50 | 50 | 0% (racemic) | 0 |
| 4 | 25 | 75 | 50% (R) | -2500 |
| 5 | 0 | 100 | 100% (R) | -5000 |
Conformational Studies
A molecule's CD spectrum is exceptionally sensitive to its three-dimensional structure. nih.gov This makes CD spectroscopy an invaluable technique for examining the solution-phase conformation of chiral molecules. semanticscholar.orgplos.org For flexible molecules, such as potential chiral analogues of this compound, the spectrum recorded is a weighted average of the spectra of all significantly populated conformations. nih.gov
Alterations in the experimental conditions, such as changing the solvent or temperature, or the introduction of a binding substrate, can shift the conformational equilibrium. Such shifts are observable as changes in the CD spectrum. Through the analysis of these spectral variations, frequently complemented by computational modeling, it is possible to gain insights into preferred molecular conformations and the dynamics of conformational transitions. plos.org The amide chromophore within such a compound represents a critical structural feature, and its spatial orientation relative to the chiral center would strongly dictate the resulting CD spectrum. documentsdelivered.comacs.org Research on other chiral amides has demonstrated that the sign and magnitude of the observed Cotton effects can be directly correlated with specific conformational characteristics. acs.orgnih.gov This enables the detailed investigation of subtle structural arrangements in a solution environment. nih.gov
Future Research Directions and Unresolved Questions in 6 Amino N 2,6 Dimethylphenyl Hexanamide Research
The continued investigation of 6-Amino-N-(2,6-dimethylphenyl)hexanamide holds significant promise for uncovering novel biological activities and therapeutic applications. Future research is poised to delve into more sophisticated and efficient synthesis methods, a deeper understanding of its molecular interactions, and its development as a tool for broader biological inquiry. The following sections outline key areas of prospective research that will be crucial in fully realizing the potential of this compound.
Q & A
Basic Research Question
- Receptor binding assays : Screen for affinity to sodium channels (IC₅₀ determination via patch-clamp electrophysiology).
- Cytotoxicity : MTT assay in HEK293 or neuronal cell lines (48-hour exposure, IC₅₀ reported in µM).
- Metabolic stability : Incubation with human liver microsomes (HLM) to assess half-life (t₁/₂) .
What purification techniques are effective for isolating this compound from reaction mixtures?
Advanced Research Question
- Flash chromatography : Silica gel column, gradient elution (hexane → ethyl acetate).
- Crystallization : Dissolve in hot ethanol (70°C), cool to 4°C for 12 hours (yield: 60–70%).
- HPLC prep-scale : Use a semi-preparative C18 column (20 × 250 mm) with acetonitrile/water (70:30) .
How can spectroscopic techniques confirm the structure of this compound?
Basic Research Question
- ¹H NMR : δ 6.9–7.1 ppm (aromatic protons), δ 2.2 ppm (N–CH₃), δ 1.3–1.6 ppm (hexanamide chain).
- IR : Peaks at 1650 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N–H stretch).
- HRMS : Exact mass 290.45 (calculated), 290.44 (observed) .
What mechanistic pathways lead to the formation of this compound as a degradation product in bupivacaine formulations?
Advanced Research Question
The compound arises via:
Hydrolytic cleavage of the butyl group from bupivacaine under acidic conditions.
Thermal degradation : Storage at >40°C accelerates dealkylation.
Photocatalytic degradation : UV exposure generates free radicals that attack the butylamine moiety .
How does this compound interact with excipients in parenteral formulations?
Advanced Research Question
- Compatability studies : Co-incubate with common excipients (e.g., benzyl alcohol, EDTA) at 25°C/60% RH for 4 weeks.
- FTIR analysis : Monitor shifts in amide peaks (indicative of hydrogen bonding).
- Isothermal calorimetry (ITC) : Quantify binding affinity to cyclodextrins or surfactants .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
